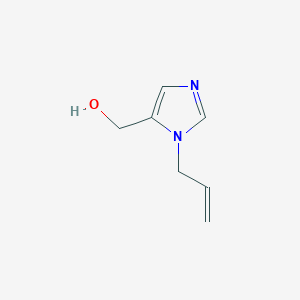
3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (DMPMA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, which is a common component of many pharmaceuticals and other compounds. DMPMA has a number of unique characteristics that make it useful for a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
Occurrence of Nitroso Compounds in Foods
- Research indicates that nitroso compounds, including N-nitroso compounds like dimethylnitrosamine, can be produced by fungi in foods and may contribute to carcinogenic risks. These findings underscore the importance of understanding chemical interactions in food science and potential health implications (Li, Ji, & Cheng, 1986).
Kinetics and Mechanisms of NDMA Formation in Water
- The study provides an overview of the formation mechanisms of N-nitrosodimethylamine (NDMA) in water, highlighting the reactions of NDMA precursors with disinfectants. This research has implications for water treatment and the chemical industry (Sharma, 2012).
Role of DMT in Tissue Protection and Immunity
- Dimethyltryptamine (DMT), a compound with a structure bearing a remote resemblance to our chemical of interest in terms of its biological activity, is studied for its potential role beyond psychotropic effects, including cellular protection mechanisms. This research could inform pharmaceutical applications related to cellular health and regeneration (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Molecular Toxicity and Genetic Alterations by Aminophenols
- A study reviewing the effects of 3,5-dimethylaminophenol, a compound structurally related to the subject, on molecular toxicity and genetic alterations provides insight into the mechanisms of toxicity and potential protective measures. This could be relevant for research into chemical safety and pharmacology (Erkekoğlu, Chao, Kocer-Gumusel, Tseng, Ye, Trudel, Skipper, Tannenbaum, & Wogan, 2015).
Impurity Profiling in Synthesis
- Analyzing contaminants in the synthesis of methylamphetamine and related compounds could provide a methodology applicable to ensuring the purity of synthesized compounds, including "3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine". Such research aids in the identification of synthetic routes and the quality control of chemical products (Stojanovska, Fu, Tahtouh, Kelly, Beavis, & Kirkbride, 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCWXRCTFBENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629785 |
Source


|
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-36-3 |
Source


|
| Record name | 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














